Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te
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Overview
Description
Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes bromine, phenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including bromination, esterification, and cyclization reactions. The starting materials often include 2-bromo-4-phenylphenol and ethyl thiophene-3-carboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the thiophene and additional phenyl groups.
(2-BENZOYL-4-BROMO-PHENYLAMINO)-ACETIC ACID METHYL ESTER: Similar in containing bromine and phenyl groups but differs in the ester and amide functionalities.
(2-bromo-4-(4-ethylbenzyl)): Similar in containing bromine but differs in the overall structure and functional groups.
Uniqueness
Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxylate is unique due to its combination of bromine, phenyl, and thiophene groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H22BrNO4S |
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Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-bromo-4-phenylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H22BrNO4S/c1-2-32-27(31)21-16-24(19-11-7-4-8-12-19)34-26(21)29-25(30)17-33-23-14-13-20(15-22(23)28)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,29,30) |
InChI Key |
NDFNMTZLMCSXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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